(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid
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Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethyloxycarbonyl chloride.
Coupling Reaction: The protected amino acid is then coupled with 4-isopropylbenzyl bromide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylbenzyl group.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the isopropylbenzyl group.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis due to its Fmoc protecting group.
Organic Synthesis: It serves as an intermediate in the synthesis of various complex molecules.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.
Medicine
Drug Development:
Industry
Biotechnology: Utilized in the production of synthetic peptides for industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its Fmoc protecting group, which temporarily shields the amino group during chemical reactions. This protection is crucial in multi-step synthesis processes, allowing for selective reactions to occur without interference from the amino group.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid
Uniqueness
The presence of the isopropyl group in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid provides unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and the types of products formed during chemical reactions.
Properties
Molecular Formula |
C28H29NO4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C28H29NO4/c1-18(2)20-13-11-19(12-14-20)15-21(27(30)31)16-29-28(32)33-17-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-14,18,21,26H,15-17H2,1-2H3,(H,29,32)(H,30,31)/t21-/m1/s1 |
InChI Key |
OEGNAMSAIYVZAI-OAQYLSRUSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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